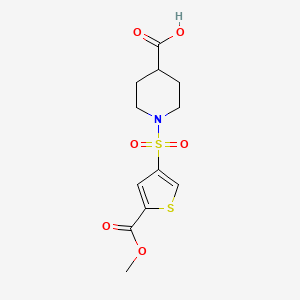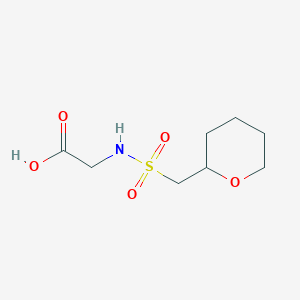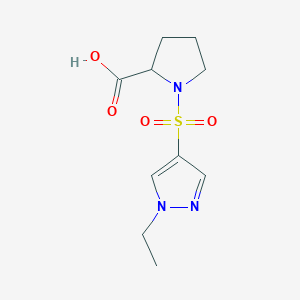![molecular formula C10H14N2O4S2 B6661474 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6661474.png)
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-3-carboxylic acid is a synthetic organic compound featuring a thiazole ring, a sulfonyl group, and a pyrrolidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonylation: The thiazole derivative is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Pyrrolidine Carboxylation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
2,4-Dimethylthiazole: Shares the thiazole ring but lacks the sulfonyl and pyrrolidine carboxylic acid groups.
Sulfonylpyrrolidine derivatives: Compounds with similar sulfonyl and pyrrolidine structures but different substituents on the thiazole ring.
Uniqueness: 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-3-carboxylic acid is unique due to the combination of its thiazole, sulfonyl, and pyrrolidine carboxylic acid moieties, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-6-10(17-7(2)11-6)18(15,16)12-4-3-8(5-12)9(13)14/h8H,3-5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQQVSVVTTWKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Tert-butylthiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B6661412.png)
![2-[(4-Methylsulfonylpiperazin-1-yl)sulfonylamino]acetic acid](/img/structure/B6661415.png)
![2-[(3-Methoxyphenyl)methylsulfonylamino]acetic acid](/img/structure/B6661419.png)
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid](/img/structure/B6661426.png)
![2-[[3-(Dimethylamino)-4-methylphenyl]sulfonylamino]acetic acid](/img/structure/B6661433.png)
![2-[[4-[(2-Methyl-1,2,4-triazol-3-yl)methoxy]phenyl]sulfonylamino]acetic acid](/img/structure/B6661439.png)
![3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B6661442.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6661451.png)
![4-[[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6661467.png)

![1-[(2,4-dioxo-1H-quinazolin-6-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6661492.png)
![1-[3-Chloro-4-(difluoromethoxy)phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B6661496.png)
